T025
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Overview
Description
T025 is a highly potent and orally active inhibitor of Cdc2-like kinases (CLKs). It has demonstrated significant anti-proliferative activities in both hematological and solid cancer cell lines. The compound is particularly effective in MYC-driven disease research due to its ability to inhibit CLK-dependent phosphorylation .
Preparation Methods
The synthesis of T025 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is available in various forms, including solid and solution, for research purposes .
Chemical Reactions Analysis
T025 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is not publicly available.
Reduction: The compound can also undergo reduction reactions, which are essential for its activity in biological systems.
Substitution: this compound can participate in substitution reactions, which are crucial for modifying its structure to enhance its efficacy and reduce side effects.
Common reagents used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
T025 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of Cdc2-like kinases and their role in cell cycle regulation.
Biology: The compound is employed in biological studies to investigate its effects on cell proliferation, apoptosis, and gene expression.
Medicine: this compound is being explored for its potential therapeutic applications in treating various cancers, particularly those driven by MYC overexpression.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and optimize drug candidates
Mechanism of Action
T025 exerts its effects by inhibiting Cdc2-like kinases (CLKs), which are involved in the regulation of the cell cycle. The compound binds to the active site of these kinases, preventing their phosphorylation activity. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. This compound also reduces CLK-dependent phosphorylation, which is essential for the proper functioning of various cellular processes .
Comparison with Similar Compounds
T025 is unique in its high potency and selectivity for Cdc2-like kinases. Similar compounds include:
CLK1 Inhibitors: Compounds that specifically inhibit CLK1, but may not have the same broad-spectrum activity as this compound.
CLK2 Inhibitors: These inhibitors target CLK2 and are used in similar research applications as this compound.
DYRK1A and DYRK1B Inhibitors: These compounds inhibit dual-specificity tyrosine-phosphorylation-regulated kinases and have overlapping but distinct biological effects compared to this compound.
This compound stands out due to its ability to inhibit multiple CLK isoforms with high potency, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-N-methyl-4-N-(pyrimidin-2-ylmethyl)-5-quinolin-6-yl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8/c1-22-21-28-19-18(20(29-21)27-12-17-24-8-3-9-25-17)15(11-26-19)13-5-6-16-14(10-13)4-2-7-23-16/h2-11H,12H2,1H3,(H3,22,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWVYONICYRLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=CN2)C3=CC4=C(C=C3)N=CC=C4)C(=N1)NCC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.